Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate
Description
Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a pyridazinone core linked to a piperidine ring via an amide bond, with a thiophene-2-carboxylate ester moiety.
Properties
IUPAC Name |
methyl 3-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-20-14(22)6-5-13(19-20)21-8-3-4-11(10-21)16(23)18-12-7-9-26-15(12)17(24)25-2/h5-7,9,11H,3-4,8,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLFUHSXBHXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is AP-1-mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections.
Mode of Action
This compound acts by blocking the AP-1-mediated luciferase activity . By inhibiting this activity, it interferes with the transcriptional activity of AP-1, thereby modulating the expression of genes regulated by this transcription factor.
Result of Action
By blocking AP-1-mediated luciferase activity, this compound can potentially modulate the expression of a variety of genes regulated by AP-1. This can result in changes in cellular functions and processes, such as inflammation and cell proliferation. .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to structurally analogous heterocycles, such as those reported in and , which share functional groups (e.g., ester, amide) and heterocyclic cores. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The target compound’s pyridazinone-piperidine hybrid contrasts with the tetrahydropyridine () and imidazopyridine () cores.
Substituent Effects :
- Electron-withdrawing groups (e.g., tosyl in , nitro in ) influence reactivity and solubility. The target compound’s thiophene-2-carboxylate may enhance π-π stacking interactions in biological systems.
Synthesis Complexity: employs enantioselective synthesis (51% yield), while uses a one-pot method, highlighting trade-offs between yield and stereochemical control. The target compound’s amide linkage suggests peptide coupling or catalytic aminolysis as plausible synthetic routes.
Spectral Data :
- Both reference compounds show distinct carbonyl IR peaks (~1720 cm⁻¹) and NMR shifts for aromatic protons (e.g., δ 7.72 for thiophene in ). The target compound’s amide C=O and thiophene signals would likely appear in similar regions.
Research Findings and Implications
- Enantioselectivity : The compound in exhibited high enantiomeric excess, critical for chiral drug development . The target compound’s stereochemistry (if present) would require similar optimization.
- Thermal Stability: The higher melting point of ’s compound (243–245°C vs. 152–159°C in ) correlates with its nitro and cyano substituents, which increase molecular rigidity. The target compound’s stability remains speculative but could be intermediate.
- Biological Relevance: Thiophene and pyridazinone moieties are associated with kinase inhibition (e.g., JAK/STAT pathways). The piperidine linker in the target compound may improve bioavailability compared to bulkier cores in .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step protocols, including:
- Amide coupling between the piperidine-3-carboxamide and thiophene-2-carboxylate moieties under carbodiimide activation (e.g., EDC/HOBt) .
- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products, with heating (40–60°C) employed for cyclization steps involving pyridazinone formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating high-purity products .
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Key methods include:
- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) and confirms regiochemistry .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) and resolves ambiguities from impurities or isomeric byproducts .
- IR spectroscopy : Identifies carbonyl stretches (1670–1750 cm⁻¹) and amide N–H bonds (3300–3500 cm⁻¹) .
- Melting point analysis : Verifies crystallinity and purity (e.g., sharp melting ranges within 2°C) .
Advanced: How can enantioselective synthesis be achieved for analogous dihydropyridazine derivatives?
Enantioselective approaches involve:
- Chiral auxiliaries : Use of (S)- or (R)-configured tosyl groups during pyridazinone formation to induce stereoselectivity .
- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can control stereochemistry during cycloaddition or coupling steps .
- Chromatographic resolution : Chiral stationary phases (e.g., cellulose-based columns) separate enantiomers post-synthesis .
Advanced: How should researchers address contradictions in NMR data caused by dynamic molecular behavior?
- Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation in amide bonds) by analyzing signal splitting at low temperatures .
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons in flexible regions (e.g., piperidine ring) .
- Comparative analysis : Cross-reference with computational models (DFT calculations) to validate chemical shift assignments .
Advanced: What strategies ensure stability of the compound under varying pH conditions?
- pH-dependent stability assays : Monitor degradation via HPLC at pH 1–13 to identify labile functional groups (e.g., ester hydrolysis under alkaline conditions) .
- Protecting groups : Introduce tert-butyl or benzyl esters to stabilize carboxylate moieties during storage or biological assays .
- Lyophilization : Store the compound as a lyophilized powder at –20°C to prevent hydrolytic or oxidative degradation .
Advanced: What reaction mechanisms govern the reactivity of the thiophene and pyridazinone moieties?
- Thiophene sulfonation : The sulfur atom in thiophene participates in electrophilic substitution, enabling sulfonyloxy group introduction for further functionalization .
- Pyridazinone ring opening : Under basic conditions, the 6-oxo-1,6-dihydropyridazine moiety can undergo ring-opening via nucleophilic attack, forming intermediates for heterocyclic diversification .
- Amide bond cleavage : Acidic or enzymatic conditions hydrolyze the piperidine-3-carboxamide linkage, requiring careful handling during biological studies .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
- Purity validation : Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents, byproducts) affecting bioactivity .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess aggregation or solubility artifacts .
- Target engagement assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing cell-based variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
